molecular formula C24H14N2 B14470379 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine CAS No. 71483-76-6

5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine

Cat. No.: B14470379
CAS No.: 71483-76-6
M. Wt: 330.4 g/mol
InChI Key: LHWAMRVXYMLYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine is a complex organic compound that belongs to the class of indenopyridine derivatives.

Preparation Methods

The synthesis of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and proteins critical for cell proliferation and survival.

Comparison with Similar Compounds

5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine can be compared with other indenopyridine derivatives, such as:

Properties

CAS No.

71483-76-6

Molecular Formula

C24H14N2

Molecular Weight

330.4 g/mol

IUPAC Name

5-indeno[1,2-b]pyridin-5-ylideneindeno[1,2-b]pyridine

InChI

InChI=1S/C24H14N2/c1-3-9-17-15(7-1)21(19-11-5-13-25-23(17)19)22-16-8-2-4-10-18(16)24-20(22)12-6-14-26-24/h1-14H

InChI Key

LHWAMRVXYMLYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C6=C2N=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.